molecular formula C14H9I B1313949 2-Iodophenanthrene CAS No. 55691-84-4

2-Iodophenanthrene

Cat. No.: B1313949
CAS No.: 55691-84-4
M. Wt: 304.12 g/mol
InChI Key: HSYSAZNFXYHJTP-UHFFFAOYSA-N
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Description

2-Iodophenanthrene is a chemical compound belonging to the family of polycyclic aromatic hydrocarbons. It is a halogenated derivative of phenanthrene, which is a common constituent of coal tar and petroleum. The molecular formula of this compound is C14H9I, and it has a molecular weight of 304.13 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodophenanthrene can be synthesized through several methods. One common approach involves the iodination of phenanthrene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 2-position of the phenanthrene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using phenanthrene as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Iodophenanthrene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: this compound can participate in coupling reactions, such as the Ullmann-type coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2-Iodophenanthrene exerts its effects depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    2-Bromophenanthrene: Another halogenated derivative of phenanthrene, where the iodine atom is replaced by a bromine atom.

    2-Chlorophenanthrene: Similar to 2-Iodophenanthrene but with a chlorine atom instead of iodine.

    2-Fluorophenanthrene: A fluorinated derivative of phenanthrene.

Uniqueness of this compound: this compound is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-iodophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYSAZNFXYHJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495591
Record name 2-Iodophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55691-84-4
Record name 2-Iodophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argonatmosphere, 125 g of 2-iodo-9,10-dihydrophenanthrene, 98 g of 2,3-dichloro-5,6-dicyano-p-benzoquinone, and 1.2 L of 1,4-dioxane were added, and then the mixture was stirred for 24 hours under heating reflux. After having been cooled to room temperature, the reaction solution was concentrated. The residue was purified by silica gel column chromatography, and was then washed with methanol. Thus, 98 g of a white crystal were obtained (in 68% yield).
Name
2-iodo-9,10-dihydrophenanthrene
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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